molecular formula C26H20BrFN2O2S2 B15028724 2-(4-bromophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(4-bromophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B15028724
M. Wt: 555.5 g/mol
InChI Key: PNNFJULZQMHXGG-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the thiazoloquinoline family. This compound is characterized by its unique structure, which includes bromophenyl, fluorobenzoyl, and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include bromobenzene, fluorobenzoyl chloride, and methoxybenzene, under conditions such as reflux and the use of catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce thiazolidine compounds.

Scientific Research Applications

2-(4-BROMOPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-1,3-THIAZOLE
  • 4-(4-FLUOROBENZOYL)-1,3-THIAZOLE
  • 8-METHOXY-4,4-DIMETHYLQUINOLINE

Uniqueness

What sets 2-(4-BROMOPHENYL)-5-(4-FLUOROBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20BrFN2O2S2

Molecular Weight

555.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C26H20BrFN2O2S2/c1-26(2)23-22(25(33)30(34-23)18-10-6-16(27)7-11-18)20-14-19(32-3)12-13-21(20)29(26)24(31)15-4-8-17(28)9-5-15/h4-14H,1-3H3

InChI Key

PNNFJULZQMHXGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C(=S)N(S2)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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